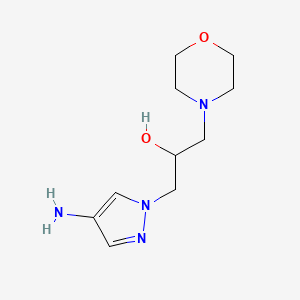
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
Descripción general
Descripción
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol, also known as 4-Amino-3-morpholino-1-pyrazol-1-propanoic acid or AMPP, is a small molecule compound with a wide range of applications in the scientific research and medical fields. AMPP is a versatile compound that has been used in a variety of research and medical applications, such as drug development, enzyme inhibition, and molecular imaging. AMPP has been studied extensively and is known to have both biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound has been utilized as a starting point or intermediate in the synthesis of structurally complex molecules. For example, the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, which are important for their potential applications in materials science and pharmacology, showcases the utility of related pyrazolyl and morpholinyl compounds. These derivatives exhibit unique structural characteristics, confirmed via single-crystal X-ray diffraction methods, highlighting the compound's role in developing new materials with specific molecular architectures (Xu et al., 2012).
Antimicrobial and Antitubercular Agents
Research into pyrazole derivatives, including those related to 1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol, has led to the identification of compounds with significant biological activities. For instance, novel pyrazolines have been synthesized and evaluated for their anticholinesterase effects, which are crucial for treating neurodegenerative disorders. This underscores the compound's potential in developing new treatments for diseases like Alzheimer's (Altıntop, 2020).
Moreover, compounds derived from this chemical framework have been explored for their antimicrobial properties, indicating the compound's role in the development of new antimicrobial agents. These studies contribute to the search for effective treatments against resistant microbial strains, underlining the significance of pyrazole and morpholine derivatives in medicinal chemistry (Desai et al., 2016).
Material Science and Corrosion Inhibition
In the realm of materials science, derivatives of 1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol have been investigated for their potential as corrosion inhibitors. This research is pivotal for developing new materials that can withstand harsh environments, demonstrating the compound's utility beyond biomedical applications (Gao et al., 2007).
Propiedades
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c11-9-5-12-14(6-9)8-10(15)7-13-1-3-16-4-2-13/h5-6,10,15H,1-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSQVTBHLYJPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
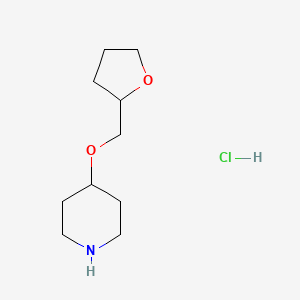
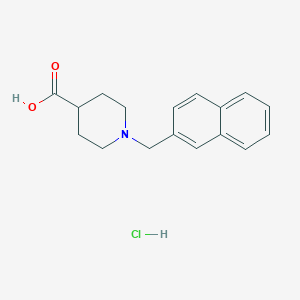
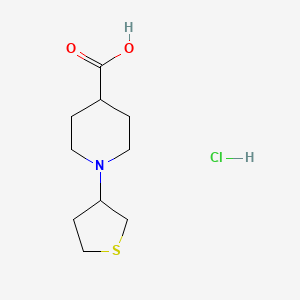
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)
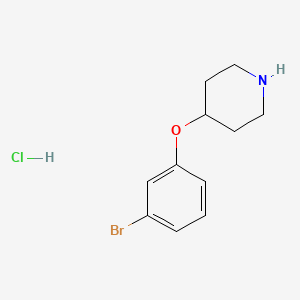
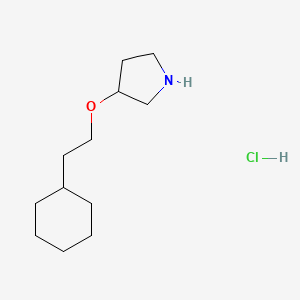
![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)


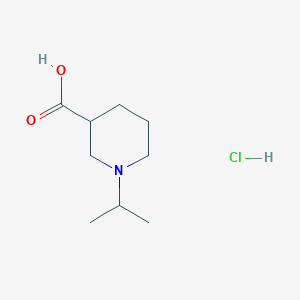
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
